![molecular formula C11H19NO6 B11946766 Diethyl 4-nitroheptanedioate CAS No. 2985-49-1](/img/structure/B11946766.png)
Diethyl 4-nitroheptanedioate
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Overview
Description
Diethyl 4-nitroheptanedioate: is an organic compound with the molecular formula C11H19NO6 . It is characterized by the presence of a nitro group and two ester groups, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-nitroheptanedioate can be synthesized through the esterification of 4-nitroheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Diethyl 4-nitroheptanedioate can undergo reduction reactions to convert the nitro group into an amino group.
Hydrolysis: The ester groups in this compound can be hydrolyzed to yield 4-nitroheptanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Hydrolysis: Acidic or basic conditions.
Substitution: Sodium methoxide
Major Products Formed:
Reduction: Diethyl 4-aminoheptanedioate.
Hydrolysis: 4-nitroheptanedioic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
Diethyl 4-nitroheptanedioate serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex molecules, making it valuable in pharmaceutical and agrochemical development .
Biological Research
This compound is utilized in biological studies to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It acts as a model compound for understanding the mechanisms of enzymes such as esterases and lipases .
Table 1: Biological Activities of this compound
Industrial Applications
In industry, this compound is employed in the production of plasticizers that enhance the flexibility and durability of polymers. It is also used in the synthesis of specialty chemicals for coatings and adhesives .
Case Study 1: Enzyme-Catalyzed Reactions
A study explored the use of this compound as a substrate in enzyme-catalyzed hydrolysis reactions. The findings demonstrated that this compound effectively mimicked natural substrates, providing insights into enzyme specificity and mechanism .
Case Study 2: Synthesis of Novel Compounds
In another investigation, researchers utilized this compound as a building block to synthesize novel dihydronaphthalene derivatives, which exhibited cytotoxic effects against MCF-7 human cancer cells. This highlights its potential role in drug discovery .
Mechanism of Action
Mechanism of Action: Diethyl 4-nitroheptanedioate exerts its effects primarily through its functional groups. The nitro group can participate in redox reactions, while the ester groups are susceptible to hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products .
Molecular Targets and Pathways: The compound interacts with enzymes such as esterases and reductases, which catalyze the hydrolysis and reduction reactions, respectively. These interactions are crucial for its applications in biological and industrial processes .
Comparison with Similar Compounds
Diethyl 4-nitrophthalate: Similar in structure but contains a benzene ring.
Diethyl 2-nitroterephthalate: Contains two nitro groups and a benzene ring.
Diethyl 4-nitrobenzene-1,2-dicarboxylate: Contains a benzene ring with two ester groups and one nitro group.
Uniqueness: Diethyl 4-nitroheptanedioate is unique due to its aliphatic chain, which provides different reactivity and solubility properties compared to aromatic compounds. This makes it suitable for specific applications where aromatic compounds may not be ideal .
Biological Activity
Diethyl 4-nitroheptanedioate, a nitro-substituted diester, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
This compound is characterized by its nitro group at the 4-position of the heptanedioate backbone. The synthesis typically involves the reaction of diethyl malonate with nitroethane under basic conditions, followed by subsequent hydrolysis and esterification processes.
Synthesis Overview:
- Starting Materials: Diethyl malonate, nitroethane.
- Reagents: Sodium methylate as a base.
- Conditions: Reaction at room temperature.
- Yield: High yields are reported when optimized conditions are used.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) has been determined using broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Methicillin-resistant S. aureus | 64 |
These results indicate that this compound exhibits notable antibacterial properties, particularly against resistant strains.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity. Cell viability assays conducted on various cancer cell lines revealed significant cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several case studies have documented the impact of this compound in biological research:
- Study on Antimicrobial Efficacy : A research team evaluated the compound's effectiveness against a panel of bacterial pathogens, finding it particularly potent against MRSA. The study emphasized the need for further exploration into its mechanism of action and potential as an alternative antibiotic agent .
- Cancer Cell Line Research : In a study focusing on various cancer cell lines, this compound was shown to significantly reduce cell viability through mechanisms involving oxidative stress and apoptosis . This highlights its potential as a lead compound in anticancer drug development.
- Comparative Analysis : A comparative study assessed the biological activity of this compound against other nitro compounds, establishing its unique efficacy profile and lower toxicity compared to traditional chemotherapeutics .
Properties
CAS No. |
2985-49-1 |
---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
diethyl 4-nitroheptanedioate |
InChI |
InChI=1S/C11H19NO6/c1-3-17-10(13)7-5-9(12(15)16)6-8-11(14)18-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
HCIJCLAFQCYQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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